N-2 methylundecylamine N-2 methylundecylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13854922
InChI: InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11,13H2,1-2H3
SMILES:
Molecular Formula: C12H27N
Molecular Weight: 185.35 g/mol

N-2 methylundecylamine

CAS No.:

Cat. No.: VC13854922

Molecular Formula: C12H27N

Molecular Weight: 185.35 g/mol

* For research use only. Not for human or veterinary use.

N-2 methylundecylamine -

Specification

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
IUPAC Name 2-methylundecan-1-amine
Standard InChI InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11,13H2,1-2H3
Standard InChI Key YYQIXLJECIKTSH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(C)CN

Introduction

Chemical Identity and Structural Characteristics

N-2 Methylundecylamine (systematic name: N-methylundecan-2-amine) is a branched secondary amine with the molecular formula C₁₂H₂₇N. Its structure consists of an 11-carbon undecyl chain (CH₃(CH₂)₁₀–) attached to a methyl-substituted nitrogen atom. The methyl group at the nitrogen distinguishes it from primary amines like undecylamine, while the branched configuration influences its physicochemical behavior .

Molecular Geometry and Stereochemistry

The compound’s branching at the second carbon introduces steric effects that may alter reactivity. Unlike linear analogues such as N-methyldidecylamine (C₂₁H₄₅N) , the shorter chain and specific substitution pattern of N-2 methylundecylamine could enhance solubility in nonpolar solvents while reducing crystallinity. Computational modeling predicts a logP value of ~5.2, indicative of moderate hydrophobicity, though experimental validation is needed .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis routes for N-2 methylundecylamine are documented, analogous alkylamines are typically produced via:

  • Reductive Amination: Reaction of undecan-2-one with methylamine in the presence of a catalyst (e.g., palladium on carbon) .

  • Alkylation of Ammonia: Treatment of 2-bromoundecane with methylamine under basic conditions.

A multi-step approach involving coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) has been used for structurally complex amines, though this may be unnecessary for simpler secondary amines.

Industrial Scalability

Industrial production would likely optimize parameters such as:

  • Temperature: 80–120°C to balance reaction rate and byproduct formation.

  • Solvent Selection: Nonpolar solvents (e.g., hexane) to improve yield .

  • Catalysts: Heterogeneous catalysts (e.g., zeolites) for easier separation .

Physicochemical Properties

Thermal and Physical Constants

PropertyValue (Predicted)Analogous Compound Comparison
Melting Point-15 to -5°CN-Methyldidecylamine: -7.4°C
Boiling Point240–260°CN-Methyldidecylamine: 145°C at 2mmHg
Density (20°C)0.81–0.83 g/mLAlkanolamines: 0.80–0.85 g/mL
Water Solubility<1 mg/LSimilar to N-methyldidecylamine

The low water solubility aligns with its hydrophobic alkyl chain, suggesting utility in emulsification or phase-transfer applications .

Reactivity and Functional Applications

Chemical Reactivity

  • Acid-Base Behavior: As a weak base (predicted pKa ~10.1), it forms salts with mineral acids, enhancing water solubility temporarily .

  • Neutralization Reactions: Exothermic reactions with acids yield ammonium salts, useful in surfactant formulations .

  • Flammability: Flash point estimated at ~90°C, requiring careful handling .

Industrial and Research Applications

  • Surfactants: Potential use in fabric softeners or detergents due to cationic character .

  • Pharmaceutical Intermediates: Secondary amines are precursors to nitroso compounds (e.g., N-methyl-N-nitrosamines) , though carcinogenicity concerns necessitate caution.

  • Corrosion Inhibition: Long alkyl chains may adsorb onto metal surfaces, forming protective layers .

Future Research Directions

  • Synthetic Optimization: Develop efficient, scalable routes with minimal byproducts.

  • Application-Specific Studies: Evaluate efficacy as a surfactant or catalyst in organic reactions.

  • Toxicological Profiling: Conduct in vitro and in vivo studies to assess safety.

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